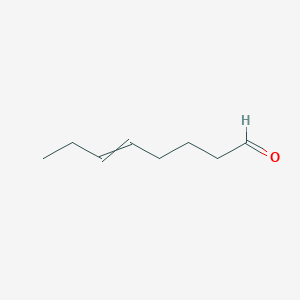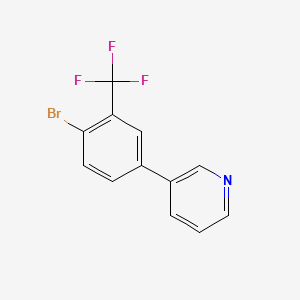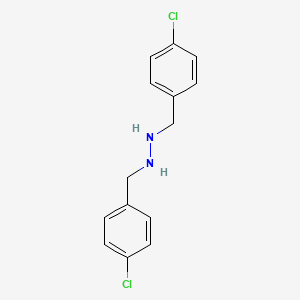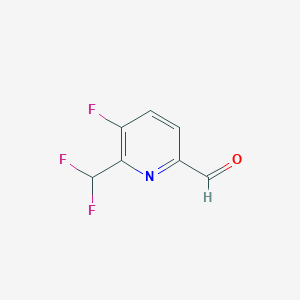
(Z)-5-octen-1-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-octen-1-al: is an organic compound with the molecular formula C8H14O. It is an unsaturated aldehyde, characterized by the presence of a double bond in the Z-configuration (cis-configuration) at the fifth carbon atom. This compound is known for its distinct odor and is often used in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-octene: This method involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to produce (Z)-5-octen-1-al.
Partial Hydrogenation of 5-octynoic acid: This method involves the partial hydrogenation of 5-octynoic acid using a Lindlar catalyst to produce this compound.
Industrial Production Methods:
Oxidation of 5-octen-1-ol: This method involves the oxidation of 5-octen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-5-octen-1-al can be oxidized to produce 5-octenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 5-octen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihalo compounds or haloalcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Addition Reagents: Bromine, hydrogen chloride.
Major Products Formed:
Oxidation: 5-octenoic acid.
Reduction: 5-octen-1-ol.
Addition: Dihalo compounds, haloalcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fragrances and Flavors: (Z)-5-octen-1-al is used as an intermediate in the synthesis of various fragrances and flavors due to its pleasant odor.
Organic Synthesis: It is used as a starting material for the synthesis of more complex organic compounds.
Biology:
Pheromone Research: this compound is studied for its role as a pheromone in certain insect species.
Medicine:
Drug Development: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: this compound is used as a monomer in the production of certain polymers.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: (Z)-5-octen-1-al can interact with enzymes such as aldehyde dehydrogenase, which catalyzes its oxidation to 5-octenoic acid.
Receptor Binding: It may bind to olfactory receptors, contributing to its role in fragrances and flavors.
Vergleich Mit ähnlichen Verbindungen
(E)-5-octen-1-al: The trans-isomer of (Z)-5-octen-1-al, which has different physical and chemical properties.
5-octenal: An aldehyde with a double bond at the fifth carbon but without the Z-configuration.
5-octen-1-ol: The corresponding alcohol of this compound.
Uniqueness:
Odor Profile: this compound has a distinct odor that makes it valuable in the fragrance and flavor industry.
Reactivity: The Z-configuration of the double bond influences its reactivity and the types of reactions it undergoes.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
oct-5-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3 |
InChI-Schlüssel |
ZUSUVEKHEZURSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol](/img/structure/B14089103.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089106.png)



![(6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) acetate](/img/structure/B14089130.png)
![1-(3-Methoxy-4-propoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089139.png)
![2-(6-Methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089151.png)
![2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14089157.png)
![3-(2,4-dichlorobenzyl)-9-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089166.png)
![2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089168.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089176.png)

